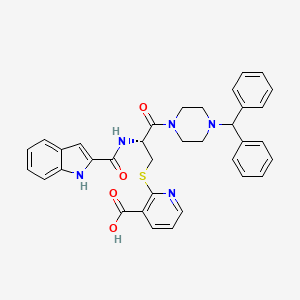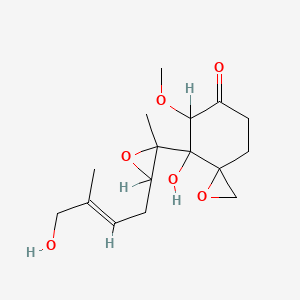
1-hexadecanoyl-2-(5Z,8Z,11Z,14Z-eicosatetraenoyl)-sn-glycero-3-phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PA(16:0/20:4(5Z, 8Z, 11Z, 14Z)), also known as PA(16:0/20:4) or phosphatidic acid(16:0/20:4), belongs to the class of organic compounds known as 1, 2-diacylglycerol-3-phosphates. These are glycerol-3-phosphates in which the glycerol moiety is bonded to two aliphatic chains through ester linkages. Thus, PA(16:0/20:4(5Z, 8Z, 11Z, 14Z)) is considered to be a glycerophosphate lipid molecule. PA(16:0/20:4(5Z, 8Z, 11Z, 14Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. PA(16:0/20:4(5Z, 8Z, 11Z, 14Z)) participates in a number of enzymatic reactions. In particular, PA(16:0/20:4(5Z, 8Z, 11Z, 14Z)) can be biosynthesized from lpa(16:0/0:0) and arachidonyl-CoA; which is mediated by the enzyme 1-acyl-sn-glycerol-3-phosphate acyltransferase epsilon. Furthermore, Cytidine triphosphate and PA(16:0/20:4(5Z, 8Z, 11Z, 14Z)) can be converted into CDP-DG(16:0/20:4(5Z, 8Z, 11Z, 14Z)) through the action of the enzyme phosphatidate cytidylyltransferase 2. Furthermore, PA(16:0/20:4(5Z, 8Z, 11Z, 14Z)) can be biosynthesized from lpa(16:0/0:0) and arachidonyl-CoA through its interaction with the enzyme 1-acyl-sn-glycerol-3-phosphate acyltransferase epsilon. Furthermore, Cytidine triphosphate and PA(16:0/20:4(5Z, 8Z, 11Z, 14Z)) can be converted into CDP-DG(16:0/20:4(5Z, 8Z, 11Z, 14Z)) through its interaction with the enzyme phosphatidate cytidylyltransferase 2. Furthermore, PA(16:0/20:4(5Z, 8Z, 11Z, 14Z)) can be biosynthesized from lpa(16:0/0:0) and arachidonyl-CoA through its interaction with the enzyme 1-acyl-sn-glycerol-3-phosphate acyltransferase epsilon. Finally, Cytidine triphosphate and PA(16:0/20:4(5Z, 8Z, 11Z, 14Z)) can be converted into CDP-DG(16:0/20:4(5Z, 8Z, 11Z, 14Z)); which is mediated by the enzyme phosphatidate cytidylyltransferase 2. In humans, PA(16:0/20:4(5Z, 8Z, 11Z, 14Z)) is involved in cardiolipin biosynthesis CL(16:0/20:4(5Z, 8Z, 11Z, 14Z)/20:4(5Z, 8Z, 11Z, 14Z)/22:5(4Z, 7Z, 10Z, 13Z, 16Z)) pathway, cardiolipin biosynthesis CL(16:0/20:4(5Z, 8Z, 11Z, 14Z)/18:1(9Z)/18:1(9Z)) pathway, cardiolipin biosynthesis CL(16:0/20:4(5Z, 8Z, 11Z, 14Z)/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/20:4(5Z, 8Z, 11Z, 14Z)) pathway, and cardiolipin biosynthesis CL(16:0/20:4(5Z, 8Z, 11Z, 14Z)/22:5(4Z, 7Z, 10Z, 13Z, 16Z)/20:4(5Z, 8Z, 11Z, 14Z)) pathway. PA(16:0/20:4(5Z, 8Z, 11Z, 14Z)) is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(16:0/20:4(5Z, 8Z, 11Z, 14Z)/20:2(11Z, 14Z)) pathway, de novo triacylglycerol biosynthesis TG(16:0/20:4(5Z, 8Z, 11Z, 14Z)/16:1(9Z)) pathway, de novo triacylglycerol biosynthesis TG(16:0/20:4(5Z, 8Z, 11Z, 14Z)/16:0) pathway, and de novo triacylglycerol biosynthesis TG(16:0/20:4(5Z, 8Z, 11Z, 14Z)/20:3(5Z, 8Z, 11Z)) pathway.
1-hexadecanoyl-2-(5Z,8Z,11Z,14Z-eicosatetraenoyl)-sn-glycero-3-phosphate is a 1,2-diacyl-sn-glycerol 3-phosphate in which the 1- and 2-acyl groups are specified as hexadecanoyl (palmitoyl) and 5Z,8Z,11Z,14Z-eicosatetraenoyl (arachidonoyl) respectively. It is a conjugate acid of a this compound(2-).
Propiedades
Fórmula molecular |
C39H69O8P |
|---|---|
Peso molecular |
696.9 g/mol |
Nombre IUPAC |
[(2R)-1-hexadecanoyloxy-3-phosphonooxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C39H69O8P/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-39(41)47-37(36-46-48(42,43)44)35-45-38(40)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h11,13,17-18,20,22,26,28,37H,3-10,12,14-16,19,21,23-25,27,29-36H2,1-2H3,(H2,42,43,44)/b13-11-,18-17-,22-20-,28-26-/t37-/m1/s1 |
Clave InChI |
SPYWWYSOADUXOQ-YABMZCMSSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzoyl-[benzyl-[(2S,3S)-3-(tert-butoxycarbonylamino)-2-hydroxy-4-phenyl-butyl]-methyl-ammonio]azanide](/img/structure/B1242313.png)
![7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1242315.png)
![1-butyl-3-[(E)-(3-methylthiophen-2-yl)methylideneamino]thiourea](/img/structure/B1242316.png)
![1-(3-Pyridyl)-3-[(3,5,5-trimethylcyclohex-2-en-1-ylidene)amino]thiourea](/img/structure/B1242317.png)
![N-[(3-methyl-1-phenyl-5-pyrrolidino-pyrazol-4-yl)methyleneamino]-2-(3-pyridyl)cinchoninamide](/img/structure/B1242318.png)



![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-12-(cyclopropanecarbonyloxy)-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hex-4-enoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1242327.png)


![[(8S,9S,13S,14S)-17-[di(propan-2-yl)carbamoyl]-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl] sulfamate](/img/structure/B1242330.png)


